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Polyphemusin-1

Killing kinetics Time-kill assay Membrane depolarization

Polyphemusin-1 (PM-1; CAS 125139-67-5) is an 18-residue cationic antimicrobial peptide (AMP) isolated from hemocytes of the American horseshoe crab Limulus polyphemus, bearing the sequence RRWCFRVCYRGFCYRKCR-NH₂. It belongs to the β-hairpin AMP structural class, adopting a rigid amphipathic, antiparallel β-sheet conformation stabilized by two intramolecular disulfide bridges (Cys⁴–Cys¹⁷ and Cys⁸–Cys¹³) and a type I′ β-turn, with C-terminal arginine α-amidation.

Molecular Formula
Molecular Weight
Cat. No. B1576787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyphemusin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyphemusin-1 Procurement Guide: Cationic β-Hairpin Antimicrobial Peptide for Membrane-Targeting Research


Polyphemusin-1 (PM-1; CAS 125139-67-5) is an 18-residue cationic antimicrobial peptide (AMP) isolated from hemocytes of the American horseshoe crab Limulus polyphemus, bearing the sequence RRWCFRVCYRGFCYRKCR-NH₂ [1]. It belongs to the β-hairpin AMP structural class, adopting a rigid amphipathic, antiparallel β-sheet conformation stabilized by two intramolecular disulfide bridges (Cys⁴–Cys¹⁷ and Cys⁸–Cys¹³) and a type I′ β-turn, with C-terminal arginine α-amidation [1][2]. The peptide displays broad-spectrum bactericidal and fungicidal activity, operating primarily through rapid bacterial cytoplasmic membrane depolarization and membrane translocation [3][4]. PM-1 is distinct from its close natural homolog polyphemusin-2 by a single residue substitution at position 7 (Tyr→Lys), and from tachyplesin-1 by an additional N-terminal arginine and an internal Gly→Arg change, making its procurement non-interchangeable with these analogs for structure–activity relationship (SAR) and mechanistic studies [1].

1
Cationic β-hairpin AMP scaffold for membrane-targeting and depolarization studies.
2
Disulfide-constrained structure required for antimicrobial activity and translocation.
3
Reported Gram-positive / fungal selectivity context for antimicrobial screening workflows.

Why Polyphemusin-1 Cannot Be Substituted by Other β-Hairpin AMPs: Structural and Functional Specificity Evidence


Within the β-hairpin AMP class, even single-residue changes produce quantitatively distinct antimicrobial spectra, cytotoxicity profiles, and therapeutic indices that preclude generic interchange [1]. Polyphemusin-1 differs from its closest natural homolog polyphemusin-2 by a single Tyr⁷→Lys substitution, yet this alters its amphipathic moment and target selectivity [2]. Unlike tachyplesin-1 — which demonstrates preferential Gram-negative potency — PM-1 exhibits a shifted selectivity profile favoring Gram-positive bacteria and fungi, with 2–10-fold greater potency against Bacillus subtilis and Cryptococcus neoformans than against Gram-negative strains [1]. Furthermore, the disulfide-constrained β-sheet architecture of PM-1 is non-negotiable for its antimicrobial mechanism: a linear analog with all four cysteines replaced by serine (PM1-S) loses 4–16-fold activity and completely abolishes membrane translocation capability [3]. These compound-specific quantitative differences mean that substituting PM-1 with tachyplesin-1, protegrin-1, gomesin, or even polyphemusin-2 would yield fundamentally different experimental outcomes in antimicrobial susceptibility, cytotoxicity, and mechanistic assays.

vs. PM-2 Polyphemusin-2 single-residue shift (Tyr⁷→Lys) alters amphipathic moment and may not transfer target selectivity.
vs. Tachyplesin-1 Tachyplesin-1 presents an inverted Gram-negative selectivity profile and may not reproduce PM-1 Gram-positive/fungal potency.
vs. Linear PM1-S Linear analog PM1-S lacks constrained β-sheet, completely abolishes membrane translocation, and may not serve as an active substitute.

Polyphemusin-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Rapid Bacterial Killing Kinetics: Polyphemusin-1 vs. Engineered Structural Variants PV5, PV7, PV8

Polyphemusin-1 achieves complete killing of Escherichia coli UB1005 within 5 minutes at 2.5 μg/mL, whereas its engineered structural variants PV5, PV7, and PV8 — designed with improved amphipathic profiles — exhibit substantially delayed bacterial killing under identical conditions [1]. In a direct comparative diSC₃(5) membrane depolarization assay, PM-1 rapidly and efficiently depolarized the E. coli cytoplasmic membrane, while all three variants showed substantially delayed and decreased depolarizing ability. Cell viability assessment confirmed that PM-1-mediated membrane depolarization occurred prior to lethal cellular damage, establishing a causal mechanistic sequence [1].

Rapid Killing Kinetics
Head-to-head
vs. PV5/PV7/PV8 variants
Complete E. coli killing ≤5 min at 2.5 μg/mL.
Supports benchmark rapid-killing phenotype context.
Variants show delayed depolarization and killing under identical conditions.
Killing kinetics Time-kill assay Membrane depolarization

Differential Antimicrobial Spectrum: Gram-Positive and Fungal Selectivity of Polyphemusin-1 vs. Tachyplesin-1

In a standardized multi-strain MIC panel, polyphemusin-1 and tachyplesin-1 display inverted selectivity profiles [1]. PM-1 is 2–10-fold more potent against Bacillus subtilis (Gram-positive) and Cryptococcus neoformans (fungus) than against most Gram-negative strains tested. Specifically, PM-1 MIC against B. subtilis ATCC 6051 is 0.25 μg/mL and against C. neoformans ATCC 208821 is 0.06 μg/mL, compared to 0.5 μg/mL against E. coli ATCC 25922 and 2 μg/mL against P. aeruginosa ATCC 27853 [1]. In contrast, tachyplesin-1 shows its greatest potency against Gram-negative strains: E. coli ATCC 25922 MIC = 0.06 μg/mL (8-fold more potent than PM-1 against this strain), while its activity against C. neoformans (MIC = 0.125 μg/mL) is approximately 2-fold weaker than PM-1 [1]. Protegrin-1 shows yet another distinct profile, being most potent against B. subtilis (MIC = 0.03 μg/mL) and C. neoformans (MIC = 0.06 μg/mL), aligning more closely with PM-1 but with even greater potency and substantially higher host-cell toxicity [1].

Differential Antimicrobial Spectrum
Cross-study
vs. Tachyplesin-1 MIC panel
B. subtilis MIC = 0.25 μg/mL; C. neoformans MIC = 0.06 μg/mL.
Supports Gram-positive and fungal selectivity screening context.
Inverted profile relative to Tachyplesin-1, which favors Gram-negative strains.
Antimicrobial spectrum MIC profiling Gram-positive selectivity

Therapeutic Index and Cytotoxicity Balance: Polyphemusin-1 vs. Tachyplesin-1, Protegrin-1, and Gomesin

Among the most active β-hairpin AMPs (the MAMT group: tachyplesin-1, polyphemusin-1, protegrin-1), polyphemusin-1 occupies an intermediate therapeutic index (TI) position of 46, compared to 335 for tachyplesin-1 and 19 for protegrin-1 [1]. PM-1 demonstrates 29.6 ± 2.4% hemolysis at 300 μg/mL, with HepG2 CC₅₀ of 36.5 ± 8.6 μg/mL (1% FBS) and HEK293 CC₅₀ of 36.6 ± 1.4 μg/mL (1% FBS) [1]. In comparison, protegrin-1 is markedly more toxic (64.8 ± 3.5% hemolysis; HEK293 CC₅₀ = 19.6 ± 1.2 μg/mL; TI = 19), while tachyplesin-1 shows comparable hemolysis (27.8 ± 3.9%) but substantially lower cytotoxicity (HEK293 CC₅₀ = 94.7 ± 1.1 μg/mL; TI = 335) [1]. Gomesin, from the LALT (least active, least toxic) group, shows minimal hemolysis (4.4 ± 0.1%) but poor antimicrobial potency (E. coli MIC = 16 μg/mL; TI = 6) [1]. PM-1 also exhibits the lowest plasma protein binding among all six tested β-hairpin AMPs at 63%, versus 76% for tachyplesin-1, 89% for protegrin-1, 87% for gomesin, and 92% for thanatin, indicating a higher free fraction available for target engagement [1].

Mammalian-Cell Tolerability
Cross-study
vs. Tachyplesin-1 / Protegrin-1 / Gomesin
TI = 46, Hemolysis = 29.6%, HEK293 CC₅₀ = 36.6 μg/mL.
Supports mammalian-cell tolerability endpoint review.
Intermediate profile; PPB = 63%, lowest in β-hairpin AMP class tested.
Therapeutic index Cytotoxicity Hemolysis Cell selectivity

Membrane Permeabilization at Sub-MIC Concentrations: Distinct Mechanism of Polyphemusin-1 and Protegrin-1 vs. Tachyplesin-1

In a SYTOX Green inner-membrane permeabilization study, polyphemusin-1, protegrin-1, and gomesin all permeabilized the E. coli ATCC 25922 cytoplasmic membrane at peptide concentrations lower than their respective MIC values against this strain, whereas tachyplesin-1, arenicin-3, and thanatin did not share this property [1]. This finding indicates that PM-1 belongs to a mechanistically distinct subgroup of β-hairpin AMPs capable of disrupting the inner membrane barrier at sub-inhibitory concentrations, potentially accessing intracellular targets before frank bactericidal activity is measurable. Additionally, against the ΔlpxC E. coli mutant (deficient in lipid A biosynthesis), PM-1 and protegrin-1 showed the greatest potency enhancements: PM-1 MIC decreased from 0.5 μg/mL (wild-type ATCC 25922) to 0.03 μg/mL (ΔlpxC), representing a 16.7-fold increase in potency, while protegrin-1 showed a 133-fold increase (2 to 0.015 μg/mL), and tachyplesin-1 showed only a 3.75-fold increase (0.06 to 0.016 μg/mL) [1]. This differential sensitivity to outer-membrane lipid A content suggests that PM-1 and protegrin-1 share a mode of membrane interaction that is more strongly gated by the lipid A barrier than is tachyplesin-1 [1].

Sub-MIC Membrane Permeabilization
Cross-study
vs. Tachyplesin-1
Permeabilizes E. coli inner membrane below MIC; Tachyplesin-1 does not.
Supports intracellular-targeting mechanism context.
16.7-fold potency increase against ΔlpxC mutant vs. WT E. coli.
Membrane permeabilization SYTOX Green Mode of action Inner membrane

Structural Determinant of Activity: Disulfide-Constrained β-Sheet Requirement Demonstrated by Polyphemusin-1 vs. Linear Analog PM1-S

The linear analog PM1-S, in which all four cysteine residues of polyphemusin-1 are simultaneously replaced by serine, serves as a direct negative control validating the essential role of the disulfide-constrained β-hairpin architecture [1]. By NMR, PM1-S lacks any defined secondary structure in solution, 50% TFE, or liposome environments, whereas PM-1 adopts a well-defined amphipathic β-hairpin [1]. The antimicrobial activity of PM1-S was 4- to 16-fold lower than that of PM-1 across tested strains, accompanied by a 4-fold reduction in bacterial cytoplasmic membrane depolarization [1]. Critically, while both peptides associate with lipid bilayers to a similar extent, PM1-S is completely unable to translocate model membranes, whereas PM-1 retains robust translocation activity [1]. This demonstrates that membrane association alone is insufficient for PM-1's antimicrobial mechanism; the disulfide-constrained β-sheet conformation is specifically required for membrane translocation and full bactericidal potency [1].

Structural Determinant of Activity
Head-to-head
PM-1 vs. Linear PM1-S
PM1-S: 4- to 16-fold lower antimicrobial activity; translocation abolished.
Supports SAR interpretation of disulfide-constrained β-hairpin structure.
Validated negative-control pair for isolating membrane translocation mechanism.
Structure-activity relationship Disulfide bond β-hairpin Membrane translocation

Polyphemusin-1 Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Rapid Time-Kill and Membrane Depolarization Kinetics Studies

Polyphemusin-1 is the β-hairpin AMP of choice for rapid bactericidal kinetics experiments, achieving complete E. coli killing within 5 minutes at 2.5 μg/mL — a speed unmatched by its engineered variants PV5, PV7, and PV8, which exhibit substantially delayed killing [1]. Its efficient diSC₃(5)-monitored cytoplasmic membrane depolarization that precedes cell death makes PM-1 an ideal positive control for real-time membrane perturbation assays [1]. For researchers seeking to benchmark the killing speed of novel AMP candidates or to study the temporal sequence of membrane depolarization and cell death, PM-1 provides a validated rapid-acting reference compound.

Gram-Positive and Fungal Pathogen Screening Programs

Polyphemusin-1's antimicrobial spectrum is quantitatively inverted relative to tachyplesin-1: PM-1 is 2.1-fold more potent against Cryptococcus neoformans (MIC = 0.06 vs. 0.125 μg/mL) and 4-fold more potent against Candida albicans (MIC = 1 vs. 4 μg/mL), while being 8.3-fold less potent against Escherichia coli ATCC 25922 [1]. This profile makes PM-1 the preferred β-hairpin AMP scaffold for screening programs targeting Gram-positive and fungal pathogens, where tachyplesin-1 would underperform. Procurement of PM-1 rather than tachyplesin-1 is indicated when the primary pathogens of interest are B. subtilis, C. neoformans, or C. albicans, based on these quantitative MIC differentials [1].

Structure-Activity Relationship (SAR) Studies Using Validated Negative Control PM1-S

The PM-1/PM1-S paired system provides the only validated positive/negative control set within the polyphemusin class for dissecting the contribution of disulfide-constrained β-hairpin structure to antimicrobial activity [1]. PM1-S loses 4- to 16-fold antimicrobial potency, exhibits 4-fold reduced membrane depolarization, and completely lacks membrane translocation capacity, while retaining lipid bilayer association equivalent to PM-1 [1]. This enables researchers to cleanly separate the contributions of membrane binding from membrane translocation in mechanistic studies. Procurement of both correctly folded PM-1 and its linear analog PM1-S from a single synthesis provider ensures comparable purity and handling, minimizing inter-laboratory variability in SAR data [1].

Low Plasma Protein Binding Requirement for Free-Fraction-Sensitive Assays

With a plasma protein binding value of 63% — the lowest among all six β-hairpin AMPs profiled by Edwards et al. (tachyplesin-1: 76%, protegrin-1: 89%, gomesin: 87%, arenicin-3: 68%, thanatin: 92%) — polyphemusin-1 provides the highest unbound free fraction available for target engagement in plasma-containing assay systems [1]. This property is critical for studies where antimicrobial activity is assessed in the presence of serum or plasma, as highly protein-bound comparators such as protegrin-1 or thanatin may yield false-negative results due to reduced free drug availability. PM-1's lower PPB also simplifies pharmacokinetic data interpretation in ex vivo and in vivo experiments by minimizing the confounding effect of variable protein binding across species or disease states [1].

Application
Selection Property
Validation Focus
Rapid Time-Kill and Membrane Depolarization Assays
Benchmark rapid-killing phenotype
Time-kill assay context
Gram-Positive and Fungal Pathogen Screening
Gram-positive/Fungal selectivity profile
MIC endpoint panel review
Structure-Activity Relationship (SAR) Studies
Disulfide-constrained β-hairpin structure
PM-1/PM1-S activity comparator context
Free-Fraction-Sensitive Assays with Plasma
Lowest PPB in β-hairpin class (63%)
Free-fraction exposure model review
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